Tetrabutylammonium chloride hydrate

Catalog No.
S3357700
CAS No.
37451-68-6
M.F
C16H38ClNO
M. Wt
295.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium chloride hydrate

CAS Number

37451-68-6

Product Name

Tetrabutylammonium chloride hydrate

IUPAC Name

tetrabutylazanium;chloride;hydrate

Molecular Formula

C16H38ClNO

Molecular Weight

295.9 g/mol

InChI

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

FODWRUPJCKASBN-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-]

The exact mass of the compound Tetrabutylammonium chloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium chloride hydrate (CAS 37451-68-6) is a quaternary ammonium salt widely utilized as a phase-transfer catalyst (PTC), ionic liquid precursor, and semiclathrate hydrate former. Unlike its anhydrous counterpart, the hydrate form offers significantly improved benchtop handling, making it the preferred choice for aqueous biphasic reactions, green deoxychlorination protocols, and palladium-catalyzed cross-coupling in water . By providing a bulky lipophilic tetrabutylammonium cation paired with a highly electronegative chloride anion, this compound facilitates efficient ion transport across phase boundaries while offering distinct nucleophilic and stereodirecting properties compared to heavier halide analogs.

Substituting tetrabutylammonium chloride hydrate with alternative salts like tetrabutylammonium bromide (TBABr) or tetrabutylammonium iodide (TBAI) frequently leads to process failures or altered product profiles. Substituting chloride for bromide fundamentally alters the catalyst's nucleophilicity, hydration energy, and hydrogen-bonding capacity. For example, this difference in counterion behavior can completely invert stereoselectivity in cycloaddition reactions from trans to cis[1]. Furthermore, for thermal storage applications, substituting the chloride semiclathrate with the bromide analog shifts the melting point outside the optimal operational window for specific cooling systems [2].

Benchtop Processability: Hydrate vs. Anhydrous Form

For aqueous biphasic reactions, the hydration state of the catalyst dictates handling requirements. Anhydrous TBACl is highly hygroscopic and prone to rapid deliquescence, requiring inert atmosphere handling to maintain precise stoichiometry. Tetrabutylammonium chloride hydrate resolves this by incorporating structural water, allowing for standard benchtop weighing and storage without compromising phase-transfer efficiency in aqueous-organic mixtures, such as in the Heck-type palladium-catalyzed vinylation of organic halides in water.

Evidence DimensionEnvironmental handling requirements
Target Compound DataPermits open-air weighing for aqueous reactions
Comparator Or BaselineAnhydrous TBACl (requires glovebox/Schlenk techniques for precise weighing)
Quantified DifferenceElimination of inert-atmosphere overhead
ConditionsStandard laboratory ambient conditions

Reduces equipment overhead and process time for bulk synthesis and biphasic catalysis where anhydrous conditions are unnecessary.

Stereocontrol in Carbon Capture and Polymer Precursor Synthesis

The choice of halide counterion in tetrabutylammonium salts strictly dictates the stereochemical outcome of CO2 cycloadditions to epoxidized fatty acids. When using an iron(II) catalyst, TBACl directs the reaction to form the cis-isomer of the cyclic carbonate as the major product (85% yield). In sharp contrast, substituting with TBABr completely inverts the selectivity, yielding the trans-isomer almost exclusively (cis/trans ratio of 1:99) [1].

Evidence DimensionStereoisomer ratio (cis/trans) in cyclic carbonate synthesis
Target Compound Data85% yield of cis-isomer (major product)
Comparator Or BaselineTBABr (1:99 cis/trans ratio, trans-isomer major)
Quantified DifferenceComplete inversion of stereoselectivity from trans to cis
ConditionsEpoxidized methyl oleate, Iron(II) complex, 5 bar CO2, 100 °C

Enables precise control over the thermomechanical properties of downstream polycarbonates simply by procuring the chloride salt instead of the bromide.

Thermal Optimization for Semiclathrate Phase Change Materials

Tetrabutylammonium salts form semiclathrate hydrates that function as high-latent-heat phase change materials (PCMs) for cold storage. The melting point of pure TBACl hydrates at atmospheric pressure is approximately 288.4 K (15.2 °C). In comparison, TBABr hydrates typically melt at lower temperatures (283–285 K). The higher melting point of TBACl hydrates provides a distinct thermal profile that optimizes the crystal structure for specific air conditioning and thermal storage applications [1].

Evidence DimensionSemiclathrate hydrate melting point
Target Compound Data~288.4 K (15.2 °C)
Comparator Or BaselineTBABr hydrates (~283–285 K)
Quantified Difference+3.4 to +5.4 K higher melting point
ConditionsAtmospheric pressure, pure aqueous semiclathrate formation

Allows thermal engineers to match the phase change temperature precisely to the operating window of commercial cold-water air conditioning systems.

Halogen Donor Efficiency in Photochemical Upcycling

In the photochemical aerobic oxidation of polystyrene plastics, the halide anion acts as a crucial hydrogen atom transfer (HAT) mediator. When evaluated individually at a 10 mol% loading, TBACl achieved a 30% yield of upcycled products. In contrast, the more commonly used TBABr achieved only a 17% yield under identical conditions, demonstrating that the specific reactivity of the chlorine radical is superior to the bromine radical in this degradation pathway [1].

Evidence DimensionProduct yield in photochemical polystyrene oxidation
Target Compound Data30% yield
Comparator Or BaselineTBABr (17% yield)
Quantified Difference76% relative increase in yield
Conditions10 mol% catalyst loading, aerobic photochemical conditions

Justifies the procurement of the chloride salt over the cheaper bromide alternative to maximize throughput in advanced plastic recycling workflows.

Aqueous Biphasic Phase-Transfer Catalysis

Where water is present in the reaction mixture (e.g., Heck-type palladium-catalyzed vinylation in water), the hydrate form eliminates the need for inert-atmosphere weighing, streamlining scale-up and reducing handling costs compared to anhydrous TBACl .

Stereocontrolled Polycarbonate Precursor Synthesis

When synthesizing cyclic carbonates from epoxidized fatty acids and CO2, TBACl hydrate is strictly required to drive the reaction toward the cis-isomer, whereas bromide analogs will force trans-isomer formation [1].

Tunable Phase Change Materials (PCMs) for HVAC

In the formulation of cold storage media for commercial air conditioning, TBACl is selected over TBABr to achieve a higher semiclathrate melting point (~15.2 °C), perfectly aligning with chilled-water cooling loops [2].

Photochemical Plastic Upcycling

For advanced oxidation of polystyrene waste, TBACl serves as a superior halogen donor compared to TBABr, significantly boosting the yield of valuable small-molecule products via optimized chlorine radical generation [3].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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